molecular formula C8H18N2O B2559091 2-Amino-2-(1-methylpiperidin-4-yl)ethanol CAS No. 1541407-36-6

2-Amino-2-(1-methylpiperidin-4-yl)ethanol

Cat. No.: B2559091
CAS No.: 1541407-36-6
M. Wt: 158.245
InChI Key: UZMHQEINKCGOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(1-methylpiperidin-4-yl)ethanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Scientific Research Applications

2-Amino-2-(1-methylpiperidin-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives.

    Biology: It is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Piperidine derivatives are explored for their pharmacological properties, including their potential as therapeutic agents.

    Industry: This compound is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “2-Amino-2-(1-methylpiperidin-4-yl)ethanol” indicates that it has GHS05 and GHS07 pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The preparation of 2-Amino-2-(1-methylpiperidin-4-yl)ethanol involves several synthetic routes. One method includes reacting 2-methyl-2-propyl-4-(1-amino-2-methoxy-2-oxoethyl)-1-piperidine carboxylate with benzyl bromide under alkaline conditions to form an intermediate compound. This intermediate is then dissolved in an organic solvent and reduced to form another intermediate, which undergoes catalytic hydrogenation to yield the final product .

Chemical Reactions Analysis

2-Amino-2-(1-methylpiperidin-4-yl)ethanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylpiperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, influencing biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Amino-2-(1-methylpiperidin-4-yl)ethanol can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

2-amino-2-(1-methylpiperidin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-4-2-7(3-5-10)8(9)6-11/h7-8,11H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMHQEINKCGOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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